molecular formula C23H25N5O2S B2507437 8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 1189683-07-5

8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B2507437
CAS No.: 1189683-07-5
M. Wt: 435.55
InChI Key: YSGXXQPUJNLBOK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It could include examining how the compound reacts with various reagents, and what products are formed .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Conformational Analysis

Research in this area involves the development of methods for synthesizing tetrahydroisoquinoline-fused compounds and analyzing their conformational behaviors. For instance, Schuster et al. (2008) reported the cyclizations of tetrahydroisoquinoline 1,2-amino alcohols to synthesize new ring systems, including 1,3,2-oxazaphospholidines and 1,2,3-oxathiazolidines. NMR spectroscopy and DFT calculations were used to explore the conformational equilibria of these compounds, highlighting the complexity and versatility of tetrahydroisoquinoline derivatives in chemical synthesis Schuster et al., 2008.

Stereochemical Properties

The stereochemical properties of tetrahydroisoquinoline derivatives have also been a focus of scientific research. For example, Natsugari et al. (2006) conducted a diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones, investigating their stereochemical stability. This research contributes to the understanding of stereochemistry in tetrahydroisoquinoline derivatives, which is essential for designing compounds with specific optical activities Natsugari et al., 2006.

Catalytic Reactions and Functionalization

Another area of application involves catalytic reactions and functionalization strategies to modify the tetrahydroisoquinoline framework. For instance, Oss et al. (2018) presented a metal-free method for the oxidative functionalization of tetrahydroisoquinolines at the C1 position, enabling diverse C-C coupling reactions. This approach underscores the potential of tetrahydroisoquinoline derivatives in synthetic organic chemistry, offering pathways for creating complex, functionalized molecules Oss et al., 2018.

Mechanism of Action

If the compound has a biological activity, this would involve studying how it interacts with biological systems. This could include examining its binding to receptors or enzymes, and its effects on cellular processes .

Safety and Hazards

This would involve studying the compound’s toxicity and potential hazards. It could include examining its acute and chronic toxicity, its potential for causing cancer or genetic damage, and its environmental impact .

Future Directions

This would involve speculating on potential future research directions. It could include suggestions for further studies to better understand the compound’s properties or biological activity, or for developing new synthetic methods .

Properties

IUPAC Name

8-butyl-12-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-2-3-12-27-22(30)21-18(11-14-31-21)28-19(24-25-23(27)28)8-9-20(29)26-13-10-16-6-4-5-7-17(16)15-26/h4-7,11,14H,2-3,8-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGXXQPUJNLBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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